4-amino-3-phenyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-phenyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-phenyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Carboxamide Formation: The carboxamide group can be introduced via the reaction of the thiazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate due to its biological activity.
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-amino-3-phenyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Carboxamides: Compounds with similar carboxamide groups but different core structures.
Uniqueness
Structural Features: Unique combination of thiazole, amino, phenyl, and carboxamide groups.
Biological Activity: Distinct biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H17N3OS2 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
4-amino-3-phenyl-N-(1-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H17N3OS2/c1-12(13-8-4-2-5-9-13)20-17(22)15-16(19)21(18(23)24-15)14-10-6-3-7-11-14/h2-12H,19H2,1H3,(H,20,22) |
InChI Key |
RQPLOBLYMNPLCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |
Origin of Product |
United States |
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